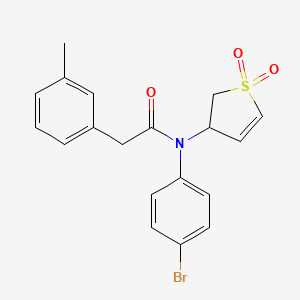

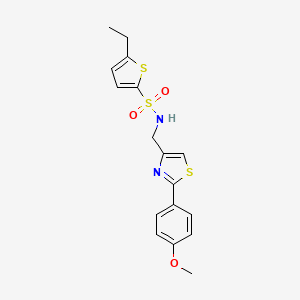

![molecular formula C26H17N3O2S B3290245 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 863588-95-8](/img/structure/B3290245.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Descripción general

Descripción

The compound “3-methoxy-N- (3- (thiazolo [5,4-b]pyridin-2-yl)phenyl)benzamide” is a sirtuin modulator and used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, cancer and so on .

Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized. These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .

Molecular Structure Analysis

The structures of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit high antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing novel antioxidants .

Antimicrobial Activity

Researchers have identified thiazolo[4,5-b]pyridines as potent antimicrobial agents. These compounds show efficacy against various pathogens, including bacteria, fungi, and viruses. Their antimicrobial properties make them promising leads for drug development .

Herbicidal Effects

Thiazolo[4,5-b]pyridines have been investigated for their herbicidal activity. They inhibit plant growth and offer potential applications in agriculture and weed control .

Anti-inflammatory Potential

Studies indicate that thiazolo[4,5-b]pyridines possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for treating inflammatory conditions .

Antifungal Properties

Thiazolo[4,5-b]pyridines exhibit antifungal activity. They could serve as effective agents against fungal infections, providing an alternative to existing antifungal drugs .

Antitumor Effects

Certain thiazolo[4,5-b]pyridines have demonstrated antitumor activity. Researchers have explored their potential as cancer therapeutics, although further studies are needed to optimize their efficacy and safety .

Histamine H3 Receptor Antagonists

Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists. These compounds may find applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders .

Mecanismo De Acción

Target of Action

The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells, thereby affecting downstream signaling pathways.

Biochemical Pathways

The inhibition of PI3K affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth. By inhibiting PI3K, this compound can potentially disrupt these pathways, leading to decreased cell proliferation and survival .

Result of Action

The result of the action of this compound is the inhibition of PI3K, leading to a decrease in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of hydrophobic substituents in both heterocyclic fused and phenyl rings of the compounds improves their biological effects . Additionally, the reaction environment during synthesis, such as the use of ethanol and triethylamine, can affect the formation of the compound .

Propiedades

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUULBURIUIVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)

![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3290194.png)

![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)

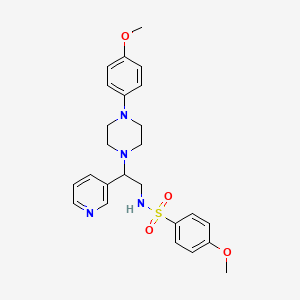

![4-butyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3290250.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290255.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B3290262.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290268.png)